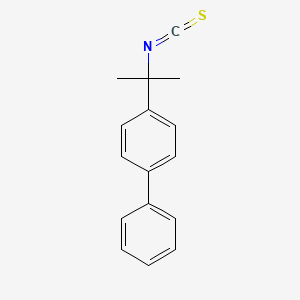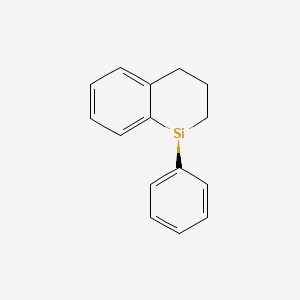
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is a chemical compound with the molecular formula C15H16Si It is a derivative of silanaphthalene, characterized by the presence of a phenyl group and a tetrahydro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- typically involves a series of chemical reactions. One common method includes the reduction of 3,4-dihydroisoquinoline followed by separation using a chiral reagent such as mandelic acid . This process ensures the production of the (1R)-enantiomer, which is crucial for its specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-:
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-: This compound has additional methyl and isopropyl groups, making it structurally distinct.
Uniqueness
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is unique due to the presence of a silicon atom in its structure, which imparts distinct chemical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Propiedades
Número CAS |
685087-82-5 |
|---|---|
Fórmula molecular |
C15H15Si |
Peso molecular |
223.36 g/mol |
InChI |
InChI=1S/C15H15Si/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 |
Clave InChI |
YAPUIWOBOHTKGC-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[Si@@](C1)C3=CC=CC=C3 |
SMILES canónico |
C1CC2=CC=CC=C2[Si](C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
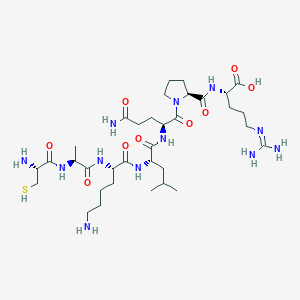
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
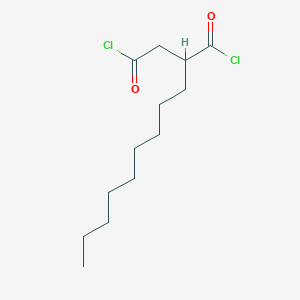
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)


-](/img/structure/B12537098.png)

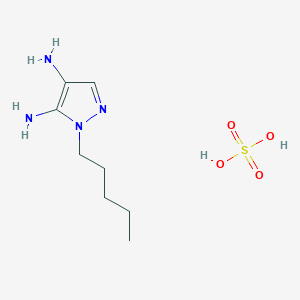

![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
